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Gallium oxide

Power Electronics Wide Bandgap Semiconductors Device Efficiency

Gallium oxide (β-Ga₂O₃) is an ultra-wide bandgap semiconductor that addresses the growing need for materials capable of extreme-voltage operation beyond the theoretical limits of SiC and GaN. Its unique combination of a ~4.8 eV bandgap, high breakdown field (~8 MV/cm), and cost-effective melt-growth manufacturability makes it a strategic choice for next-generation power electronics and solar-blind UV detection. - Enables 6 kV Schottky barrier diodes with low specific on-resistance (3.4 mΩ·cm²), surpassing SiC and GaN unipolar limits for grid-level converters and EV traction inverters. - Intrinsically solar-blind with high UV-C responsivity for flame sensing, missile plume detection, and UV sterilization monitoring. - Melt-grown substrates (Czochralski/EFG) offer a scalable, low-cost supply chain advantage over SiC and GaN for high-volume power device manufacturing.

Molecular Formula Ga2O3
Molecular Weight 187.44 g/mol
CAS No. 12024-21-4
Cat. No. B085304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium oxide
CAS12024-21-4
Synonymsgallium oxide
gallium oxide, 67Ga-labeled
Molecular FormulaGa2O3
Molecular Weight187.44 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[Ga+3].[Ga+3]
InChIInChI=1S/2Ga.3O/q2*+3;3*-2
InChIKeyAJNVQOSZGJRYEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)

Gallium Oxide (Ga₂O₃) CAS 12024-21-4: Baseline Properties for Power Electronics and UV Photodetection


Gallium oxide (Ga₂O₃, CAS 12024-21-4) is an ultra-wide bandgap (UWBG) semiconductor with a monoclinic β-phase being the most stable polymorph under ambient conditions [1]. It exhibits a bandgap of approximately 4.7–4.9 eV, a high breakdown electric field of ~8 MV cm⁻¹, and a Baliga's figure of merit (BFOM) exceeding 3000, positioning it as a candidate for next-generation high-power devices and deep-ultraviolet photodetectors [2].

Why Gallium Oxide (Ga₂O₃) Cannot Be Replaced by SiC or GaN in Key Application Metrics


Although gallium oxide, silicon carbide, and gallium nitride are all wide-bandgap semiconductors, their divergent material properties create distinct performance trade-offs that preclude simple interchangeability. Ga₂O₃ offers the widest bandgap and highest theoretical BFOM among the three, enabling ultra-high-voltage operation and compact device geometries, but its low thermal conductivity (~0.11 W cm⁻¹ K⁻¹) imposes strict thermal management requirements [1]. In contrast, SiC provides superior thermal conductivity (~2.7 W cm⁻¹ K⁻¹) for high-temperature applications, while GaN delivers higher electron mobility (~1200 cm² V⁻¹ s⁻¹) for high-frequency switching [1]. These intrinsic differences dictate that Ga₂O₃ cannot be directly substituted for SiC or GaN without addressing thermal dissipation, nor can SiC or GaN replicate Ga₂O₃'s potential for cost-effective melt-grown substrates and extreme voltage blocking [2].

Gallium Oxide (Ga₂O₃) Quantitative Differentiation vs. SiC, GaN, and α-Ga₂O₃


Baliga's Figure of Merit (BFOM) Comparison: β-Ga₂O₃ vs. SiC and GaN

β-Ga₂O₃ exhibits a Baliga's figure of merit (BFOM) of 3444, which is approximately 10× higher than that of 4H-SiC (340) and 4× higher than that of GaN (870), indicating a theoretical advantage in minimizing conduction losses in power devices [1]. This metric quantifies the trade-off between specific on-resistance and breakdown voltage; a higher BFOM enables devices with lower conduction losses for a given voltage rating.

Power Electronics Wide Bandgap Semiconductors Device Efficiency

Breakdown Electric Field Strength: β-Ga₂O₃ vs. SiC and GaN

β-Ga₂O₃ demonstrates a breakdown electric field (Ebr) of 8 MV cm⁻¹, which is approximately 2.4× higher than GaN (3.3 MV cm⁻¹) and 3.2× higher than 4H-SiC (2.5 MV cm⁻¹) [1]. This property allows Ga₂O₃-based devices to achieve the same blocking voltage with a thinner drift layer, reducing specific on-resistance.

High-Voltage Devices Power Semiconductors Material Properties

UV Photodetector Responsivity: β-Ga₂O₃ vs. α-Ga₂O₃

Under UV-C light (λ = 265 nm, P = 90 μW, f = 10 Hz) at 2 V bias, β-Ga₂O₃ exhibits a responsivity (R) of 2.1 mA W⁻¹, compared to 0.9 mA W⁻¹ for amorphous α-Ga₂O₃ [1]. This represents a 2.3× higher responsivity for the crystalline β-phase, which is attributed to its higher carrier mobility and better crystallinity.

UV Photodetection Optoelectronics Sensors

Gas Sensor Sensitivity: β-Ga₂O₃ Nanowires vs. Acetone and Ethanol

β-Ga₂O₃ nanowire-based gas sensors exhibit a peak sensitivity of 75.1 to 100 ppm ethanol at 760 °C, whereas the peak sensitivity to 100 ppm acetone is 27.5 at 690 °C [1]. This indicates a factor of 2.7× higher sensitivity to ethanol compared to acetone under optimized operating conditions, suggesting selectivity towards ethanol.

Gas Sensing Chemiresistive Sensors VOC Detection

Thermal Conductivity and Doping Effects in β-Ga₂O₃

The thermal conductivity of β-Ga₂O₃ along the [010] direction is reported to be 21.54 W m⁻¹ K⁻¹ at 300 K from first-principles calculations [1]. Al-doping at 45% reduces this value to a minimum of 2.48 W m⁻¹ K⁻¹, after which conductivity recovers at higher doping levels [2]. This non-monotonic trend is attributed to impurity scattering and phonon mode restructuring.

Thermal Management Materials Engineering Power Device Design

Schottky Barrier Diode Performance: β-Ga₂O₃ Exceeds 1-D Unipolar Limit of SiC and GaN

A vertical β-Ga₂O₃ Schottky barrier diode (SBD) with a deep trench structure achieved a BV²/Ron,sp figure of merit exceeding the 1-D unipolar limit for SiC and GaN, demonstrating 6 kV breakdown voltage with a specific on-resistance of 3.4 mΩ·cm² [1]. This performance surpasses theoretical predictions for unipolar SiC and GaN devices, highlighting the advantage of Ga₂O₃ in high-voltage applications.

Power Diodes Schottky Barrier Diodes Device Engineering

Gallium Oxide (Ga₂O₃) Application Scenarios Aligned with Quantitative Differentiation


Ultra-High-Voltage Power Conversion (≥6 kV)

β-Ga₂O₃ Schottky barrier diodes have demonstrated breakdown voltages of 6 kV with low specific on-resistance (3.4 mΩ·cm²), exceeding the theoretical unipolar limits of SiC and GaN [1]. This performance positions Ga₂O₃ as a candidate for next-generation grid-level converters, traction inverters for electric vehicles, and pulsed power systems where minimizing conduction losses at extreme voltages is critical.

Solar-Blind Deep-UV Photodetection (200–280 nm)

With a bandgap of ~4.8 eV, β-Ga₂O₃ is intrinsically solar-blind, exhibiting high responsivity to UV-C radiation while rejecting visible and solar background [1]. The crystalline β-phase provides 2.3× higher responsivity than amorphous α-Ga₂O₃ [2], enabling sensitive detection of missile plumes, flame sensing, and UV sterilization monitoring.

Selective Ethanol Gas Sensing for Breath Analysis and Industrial Safety

β-Ga₂O₃ nanowire sensors exhibit a sensitivity of 75.1 to 100 ppm ethanol, 2.7× higher than to acetone, at elevated temperatures (760 °C) [1]. This selectivity can be exploited in breathalyzers for ethanol detection and in industrial environments where ethanol vapor monitoring is required amidst other VOCs.

Cost-Effective Large-Area Power Devices via Melt Growth

Unlike SiC and GaN, β-Ga₂O₃ can be grown from a melt using techniques such as Czochralski or edge-defined film-fed growth, enabling the production of large-diameter, low-cost substrates [1]. Combined with its high BFOM (>3000) [2], this manufacturability advantage makes Ga₂O₃ economically attractive for high-volume power electronics.

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